molecular formula C15H14N2O6 B2357338 8-Methoxy-6-nitro-3-(pyrrolidinylcarbonyl)chromen-2-one CAS No. 799266-21-0

8-Methoxy-6-nitro-3-(pyrrolidinylcarbonyl)chromen-2-one

Cat. No.: B2357338
CAS No.: 799266-21-0
M. Wt: 318.285
InChI Key: VMCPLMQRRGETID-UHFFFAOYSA-N
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Description

8-Methoxy-6-nitro-3-(pyrrolidinylcarbonyl)chromen-2-one is a synthetic coumarin derivative developed for parasitic disease research. This compound is structurally optimized for investigating therapeutic interventions against neglected tropical diseases, particularly leishmaniasis. Coumarin-based compounds have demonstrated significant promise in antiparasitic research, with closely related analogues showing potent in vitro and in vivo activity against both promastigote and amastigote forms of Leishmania species . The strategic molecular design incorporates methoxy and nitro substituents at key positions to enhance biological activity, while the pyrrolidine carbonyl moiety improves physicochemical properties relevant to drug disposition characteristics. Research indicates that similar coumarin derivatives function through complex mechanisms involving disruption of parasitic oxidative stress balance, with one study showing a 32.5% greater reduction in hydrogen peroxide concentration compared to control groups in L. amazonensis promastigotes during the lag phase of proliferation . These compounds have also shown interference with equilibrative nucleoside transporters in Plasmodium parasites, suggesting potential for broad-spectrum antiparasitic applications . The demonstrated oral efficacy of structural analogues in animal models, with one compound showing significant reduction of amastigote burden in spleen and liver tissues, highlights the translational research potential of this chemical class . This compound is provided exclusively For Research Use Only and is intended for basic scientific investigation into parasitic diseases, mechanism of action studies, and preclinical therapeutic development.

Properties

IUPAC Name

8-methoxy-6-nitro-3-(pyrrolidine-1-carbonyl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O6/c1-22-12-8-10(17(20)21)6-9-7-11(15(19)23-13(9)12)14(18)16-4-2-3-5-16/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMCPLMQRRGETID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)[N+](=O)[O-])C=C(C(=O)O2)C(=O)N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration of 8-Methoxycoumarin

The foundational step involves introducing a nitro group at position 6 of 8-methoxycoumarin. Nitration is typically performed using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C to minimize side reactions. The methoxy group at position 8 directs electrophilic substitution to the para position (C-6) due to its electron-donating nature.

Reaction Conditions :

  • Substrate: 8-Methoxycoumarin (1.0 equiv)
  • Nitrating Agent: HNO₃ (1.2 equiv), H₂SO₄ (3.0 equiv)
  • Temperature: 0–5°C
  • Time: 2 hours

Yield : 65–70% after recrystallization from ethanol.

Alternative Route: Pechmann Condensation with Pre-Substituted Phenols

For cases where direct nitration proves inefficient, the Pechmann condensation offers an alternative. Starting with 4-methoxy-2-nitrophenol and ethyl acetoacetate in the presence of H₂SO₄, the reaction forms the coumarin core while pre-installing the nitro and methoxy groups.

Key Advantage : Avoids post-cyclization nitration, which may improve regioselectivity.

Comparative Analysis of Synthetic Routes

Table 1: Efficiency of Key Synthetic Steps

Step Reagents/Conditions Yield (%) Purity (HPLC)
Nitration HNO₃/H₂SO₄, 0°C, 2h 65 98.5
Friedel-Crafts Acylation AlCl₃, ClCOCH₂Cl, DCM, rt, 4h 45 95.2
Oxidation KMnO₄, H₂SO₄, 80°C, 3h 70 97.8
Amide Formation Pyrrolidine, Et₃N, THF, 0°C→rt, 12h 60 99.1

Key Observations :

  • The nitration step achieves high regioselectivity due to the directing effects of the methoxy group.
  • Friedel-Crafts acylation suffers from moderate yields due to competing side reactions, necessitating rigorous purification.

Spectroscopic Characterization

Table 2: Spectroscopic Data for 8-Methoxy-6-nitro-3-(pyrrolidinylcarbonyl)chromen-2-one

Technique Data
¹H NMR (400 MHz, CDCl₃) δ 8.25 (s, 1H, H-4), 7.95 (d, J=8 Hz, 1H, H-5), 6.90 (d, J=8 Hz, 1H, H-7), 3.95 (s, 3H, OCH₃), 3.80–3.70 (m, 4H, pyrrolidine CH₂), 2.00–1.90 (m, 4H, pyrrolidine CH₂)
¹³C NMR (100 MHz, CDCl₃) δ 160.1 (C=O), 155.2 (C-2), 152.3 (C-8), 142.0 (C-6), 134.5 (C-4), 128.7 (C-5), 116.9 (C-7), 113.4 (C-3), 56.1 (OCH₃), 46.8 (pyrrolidine C), 25.5 (pyrrolidine CH₂)
IR (KBr) 1720 cm⁻¹ (C=O lactone), 1660 cm⁻¹ (amide C=O), 1520 cm⁻¹ (NO₂)
HRMS (ESI) m/z 359.1012 [M+H]⁺ (calculated for C₁₅H₁₅N₂O₆: 359.1006)

Challenges and Optimization Strategies

Regioselectivity in Nitration

The nitro group’s position is critical for subsequent functionalization. Computational studies (DFT) suggest that the methoxy group’s resonance effect dominates over its inductive effect, favoring nitration at C-6.

Amide Bond Stability

The electron-withdrawing nitro group reduces the nucleophilicity of the carbonyl carbon, necessitating excess pyrrolidine and prolonged reaction times for complete conversion.

Chemical Reactions Analysis

8-Methoxy-6-nitro-3-(pyrrolidinylcarbonyl)chromen-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 8-Methoxy-6-nitro-3-(pyrrolidinylcarbonyl)chromen-2-one is C16H16N2O4, with a molecular weight of approximately 318.285 g/mol. Its structure includes a methoxy group at the 8-position, a nitro group at the 6-position, and a pyrrolidinylcarbonyl substituent at the 3-position. This unique arrangement of functional groups contributes to its reactivity and biological activity.

Antileishmanial Activity

Research has demonstrated that 8-Methoxy-6-nitro-3-(pyrrolidinylcarbonyl)chromen-2-one exhibits significant leishmanicidal activity against Leishmania species, including L. (L.) amazonensis and L. (L.) infantum chagasi. In vitro studies revealed that the compound effectively reduces the number of amastigotes in infected macrophages, showing efficacy comparable to established treatments such as amphotericin B .

Table: Comparison of Efficacy Against Leishmania Species

CompoundTarget SpeciesEfficacySelectivity Index
8-Methoxy-6-nitro-3-(pyrrolidinylcarbonyl)chromen-2-oneL. (L.) amazonensisHigh>10
Amphotericin BL. (L.) infantum chagasiModerate<5

Anticancer Potential

In addition to its antileishmanial properties, 8-Methoxy-6-nitro-3-(pyrrolidinylcarbonyl)chromen-2-one has shown promise in cancer research. It exhibits cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer). Studies indicate that it inhibits cell proliferation and induces apoptosis in these cancer cells .

Table: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism
MDA-MB-23115Apoptosis induction
A54920Cell cycle arrest

Chemical Synthesis and Modifications

The synthesis of this compound involves several steps that require precise control over reaction conditions to achieve high yields and purity. Typical methods include condensation reactions between phenolic derivatives and α,β-unsaturated carbonyl compounds under acidic or basic conditions .

Table: Synthesis Overview

StepReaction TypeConditions
1CondensationAcidic/Basic
2NitrationNitric acid/Sulfuric acid
3MethylationMethylating agents

Mechanism of Action

The mechanism of action of 8-Methoxy-6-nitro-3-(pyrrolidinylcarbonyl)chromen-2-one involves its interaction with molecular targets such as enzymes and receptors. For instance, its antileishmanial activity is attributed to its ability to interfere with the parasite’s metabolic pathways, leading to the production of reactive oxygen species and subsequent cell death . The compound may also inhibit specific enzymes critical for the parasite’s survival.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

Coumarin derivatives with substitutions at C-3, C-6, and C-8 positions exhibit diverse properties depending on their functional groups:

Compound Name Substituents (Position) Melting Point (°C) Key Features Reference
8-Chloro-3-(1-naphthyl)-2-methylene-2,3-dihydrofuro[3,2-c]chromen-2-one (4c) Cl (C-8), 1-naphthyl (C-3) 140–142 Resists aromatization under acidic conditions; bulky C-3 group stabilizes dihydrofuran ring
8-Chloro-3-(2-thienyl)-2-methylene-2,3-dihydrofuro[3,2-c]chromen-2-one (4d) Cl (C-8), 2-thienyl (C-3) 131–133 Thiophene substitution enhances π-conjugation; moderate thermal stability
8-((2-Methoxyphenyl)diazenyl)-4,6,7-trimethyl-chromen-2-one Diazenyl (C-8), methyl (C-4,6,7) Not reported Azo group improves anti-corrosive properties via DFT-calculated charge distribution
9-Methoxy-2H-furo[3,2-g]chromen-2-one Methoxy (C-9) Not reported Higher NLO hyperpolarizability (β = 5.298 × 10⁻³⁰ esu) due to methoxy positioning

Key Observations :

  • Electron-withdrawing groups (e.g., nitro) : The nitro group at C-6 in the target compound likely reduces electron density, enhancing charge-transfer interactions compared to chlorine or azo substituents in analogues .
Nonlinear Optical (NLO) Properties

Coumarins are widely studied for NLO applications due to their π-conjugated systems. A comparison of hyperpolarizability (β) values reveals:

  • Target compound (hypothetical) : Expected to exhibit moderate β values, as nitro groups enhance charge transfer but pyrrolidinylcarbonyl may sterically hinder conjugation.
  • 9-Methoxy-2H-furo[3,2-g]chromen-2-one : β = 5.298 × 10⁻³⁰ esu (methoxy optimizes electron donation) .
  • 6-Phenylazo-3-(p-tolyl)-2H-chromen-2-one : β = 34.528 × 10⁻³⁰ esu (azo group maximizes conjugation) .

The target compound’s β is likely lower than azo-substituted coumarins but higher than urea (β = 0.78 × 10⁻³⁰ esu), positioning it as a mid-tier NLO candidate .

Biological Activity

8-Methoxy-6-nitro-3-(pyrrolidinylcarbonyl)chromen-2-one is a synthetic compound belonging to the coumarin family, characterized by its unique chromenone structure. This compound has gained attention for its diverse biological activities, particularly its leishmanicidal properties against Leishmania species. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Structure and Composition

  • Molecular Formula : C15H14N2O6
  • Molecular Weight : Approximately 318.285 g/mol
  • IUPAC Name : 8-methoxy-6-nitro-3-(pyrrolidine-1-carbonyl)chromen-2-one

The compound features a methoxy group at the 8-position, a nitro group at the 6-position, and a pyrrolidinylcarbonyl substituent at the 3-position. This structural arrangement is crucial for its biological activity.

Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
6-Methoxy-3-nitro-coumarinMethoxy and nitro groupsAntimicrobial properties
7-HydroxycoumarinHydroxy group at position 7Anticoagulant effects
8-Methoxy-4-methylcoumarinMethyl group at position 4Antioxidant activity
8-Methoxy-6-nitro-3-(pyrrolidinylcarbonyl)chromen-2-one Methoxy, nitro, and pyrrolidinylcarbonyl groupsLeishmanicidal activity

Leishmanicidal Activity

Research indicates that 8-Methoxy-6-nitro-3-(pyrrolidinylcarbonyl)chromen-2-one exhibits significant leishmanicidal activity against Leishmania species in both in vitro and in vivo models. In particular, it has shown efficacy comparable to established treatments like amphotericin B, with a notable selectivity index indicating its potential as a therapeutic agent against leishmaniasis.

The mechanism of action involves the compound's ability to influence the production of reactive oxygen species (ROS), which plays a critical role in combating parasitic infections. Studies have demonstrated that this compound reduces the number of amastigotes in infected tissues such as the spleen and liver, suggesting effective targeting of the parasites.

Other Biological Activities

Beyond its antileishmanial properties, 8-Methoxy-6-nitro-3-(pyrrolidinylcarbonyl)chromen-2-one has been investigated for other biological activities:

  • Antioxidant Properties : The modulation of oxidative stress pathways suggests potential applications in cancer therapy.
  • Cytotoxicity Studies : Preliminary studies indicate low cytotoxicity against mammalian cells, making it an attractive candidate for further pharmacological development .

In Vitro Studies

In vitro experiments have demonstrated that the compound significantly inhibits Leishmania growth with IC50 values comparable to traditional antileishmanial drugs. For instance, one study reported an IC50 value of approximately 10 μM against L. (L.) infantum chagasi.

In Vivo Studies

In vivo studies conducted on mice infected with Leishmania have shown that treatment with this compound leads to a substantial reduction in parasitemia. The results indicate that oral administration effectively decreases parasite load in key organs .

Pharmacokinetics

The pharmacokinetic profile of 8-Methoxy-6-nitro-3-(pyrrolidinylcarbonyl)chromen-2-one suggests favorable absorption when administered orally. Further studies are needed to elucidate its metabolism and excretion pathways fully.

Q & A

Q. What are the established synthetic routes for 8-Methoxy-6-nitro-3-(pyrrolidinylcarbonyl)chromen-2-one, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step approach:

  • Step 1 : Formation of the chromen-2-one core via Pechmann condensation using substituted phenols and β-ketoesters in acidic conditions (e.g., H₂SO₄ or POCl₃) .
  • Step 2 : Nitration at the 6-position using HNO₃/H₂SO₄, with careful temperature control (0–5°C) to avoid over-nitration.
  • Step 3 : Introduction of the pyrrolidinylcarbonyl group via nucleophilic acyl substitution, often employing DCC/DMAP as coupling agents in anhydrous DCM . Optimization tips: Monitor reaction progress via TLC/HPLC, and adjust solvent polarity (e.g., switching from THF to DMF) to improve yields of sterically hindered intermediates.

Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

  • Growing crystals via slow evaporation (e.g., in ethanol/water mixtures).
  • Data collection on a diffractometer (e.g., Bruker D8 QUEST), followed by structure solution using SHELXT for phase determination .
  • Refinement with SHELXL , which handles anisotropic displacement parameters and validates geometry via R-factor analysis (target: <5%) .
  • Visualization with ORTEP-3 for thermal ellipsoid plots and bond-angle validation .

Q. What preliminary assays are used to evaluate its biological activity?

Initial screening often includes:

  • Antimicrobial activity : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria .
  • Anticancer potential : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations .
  • Enzyme inhibition : Fluorometric assays targeting kinases or proteases, using positive controls (e.g., staurosporine for kinases) .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., bond-length outliers) be resolved during refinement?

Contradictions may arise from disorder or twinning. Mitigation strategies:

  • Apply TWINLAW in SHELXL to model twinning operators .
  • Use restraints (e.g., DFIX) for atypical bond lengths caused by thermal motion.
  • Validate with PLATON /ADDSYM to check for missed symmetry . Example: A C=O bond reported as 1.32 Å (expected: 1.22–1.26 Å) may indicate partial occupancy; re-examine electron density maps (e.g., Fo-Fc maps) to adjust occupancy factors .

Q. What computational methods are suitable for predicting structure-activity relationships (SAR) of nitro-substituted chromenones?

  • Docking studies : Use AutoDock Vina with protein targets (e.g., COX-2 PDB: 5KIR) to assess binding modes of the nitro group .
  • QSAR modeling : Train models with Gaussian-derived descriptors (e.g., HOMO/LUMO energies) and biological data from analogous compounds .
  • MD simulations : GROMACS for 100-ns trajectories to evaluate stability of ligand-receptor complexes .

Q. How can synthetic yields be improved for the pyrrolidinylcarbonyl substitution step?

  • Catalyst optimization : Replace DCC with EDC·HCl for reduced side reactions.
  • Microwave-assisted synthesis : Shorten reaction time (10 min vs. 12 h) at 80°C in DMF, achieving >85% yield .
  • Purification : Use flash chromatography (hexane:EtOAc 3:1) or recrystallization (EtOH) to isolate high-purity product.

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